molecular formula C9H17N B2389504 8-Bicyclo[5.1.0]octanylmethanamine CAS No. 1783734-52-0

8-Bicyclo[5.1.0]octanylmethanamine

Cat. No. B2389504
CAS RN: 1783734-52-0
M. Wt: 139.242
InChI Key: CRUCANIYCBTFCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar structures like the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has been achieved through the enantioselective construction of an acyclic starting material . This allows the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of 8-Bicyclo[5.1.0]octanylmethanamine is complex. It has a molecular weight of 150.2606 . The IUPAC Standard InChI is InChI=1S/C11H18/c1-8(2)11-9-6-4-3-5-7-10(9)11/h9-10H,3-7H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving similar structures like bicyclo[4.2.0]octa-1,5,7-trienes have been studied. These reactions involve a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium(I) complex . The reaction sequence involves head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Scientific Research Applications

properties

IUPAC Name

8-bicyclo[5.1.0]octanylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-6-9-7-4-2-1-3-5-8(7)9/h7-9H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUCANIYCBTFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C2CN)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bicyclo[5.1.0]octanylmethanamine

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